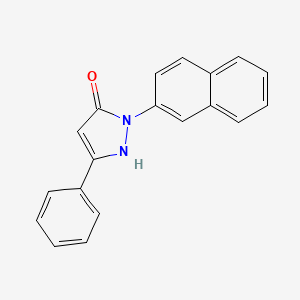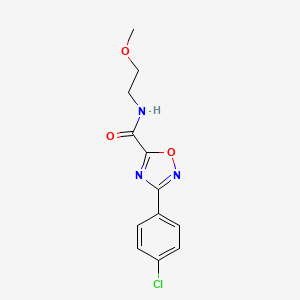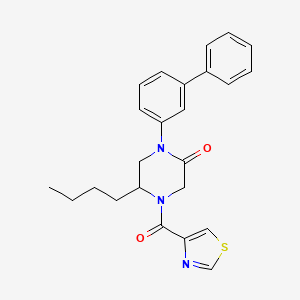
1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles, including compounds like 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol, are a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. These compounds are of interest in various fields of chemistry due to their diverse chemical reactions and properties, making them valuable for applications in material science, pharmaceuticals, and as fluorogenic probes.
Synthesis Analysis
The synthesis of pyrazol derivatives, similar to 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol, often involves multi-component reactions, such as the one-pot synthesis approach catalyzed by ammonium acetate for pyrazol-5-ol derivatives (You, Lei, & Hu, 2013) or Rh(III)-catalyzed cascade pyrazole annulation (Chen et al., 2023). These methods highlight the versatility and efficiency of synthesizing complex pyrazol structures.
Molecular Structure Analysis
The molecular structure of pyrazol derivatives features intramolecular charge transfer (ICT), which contributes to their photophysical properties. The structure and electron distribution in these molecules can be investigated using various spectroscopic techniques and theoretical calculations, providing insights into their electronic and optical behaviors (Al Sabahi et al., 2020).
Chemical Reactions and Properties
Pyrazol derivatives participate in a variety of chemical reactions, influenced by their substituents and reaction conditions. For instance, they can act as fluorogenic probes for the detection of biomolecules, exhibiting solvatochromic and pH-sensitive behaviors, which make them useful in bioanalytical applications (Varghese et al., 2016).
Physical Properties Analysis
The physical properties, including solvatochromic effects and dipole moments, of pyrazol derivatives are closely tied to their molecular structure. Studies have shown that these properties are affected by solvent interactions and the presence of substituents, which can enhance or modify their photophysical behaviors (Al Sabahi et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol derivatives, such as reactivity towards other molecules and ions, are significant for their applications as sensors and in material science. For example, some pyrazol derivatives have been identified as selective chemosensors for metal ions, demonstrating the impact of their chemical structure on their sensing capabilities (Mukherjee et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-naphthalen-2-yl-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-13-18(15-7-2-1-3-8-15)20-21(19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSWOYMOLJAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)
![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)

![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
